
Trimethyl orthopropionate-2,2,3,3,3-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl orthopropionate-2,2,3,3,3-d5: is a deuterium-labeled compound with the molecular formula C6H9D5O3. It is a stable isotope-labeled analogue of trimethyl orthopropionate, commonly used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl orthopropionate-2,2,3,3,3-d5 can be synthesized through the reaction of deuterated methanol (CD3OD) with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and propionic acid, along with efficient distillation techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl orthopropionate-2,2,3,3,3-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propionic acid and deuterated methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Propionic acid and deuterated methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of trimethyl orthopropionate-2,2,3,3,3-d5 involves its use as a labeled compound to trace and study various chemical and biological processes. The deuterium atoms in the compound allow researchers to follow its path and interactions in different environments. This helps in understanding the molecular targets and pathways involved in the reactions it undergoes.
Comparación Con Compuestos Similares
Trimethyl orthopropionate: The non-deuterated analogue.
Trimethyl orthoacetate: Another orthoester with a similar structure but different alkyl groups.
Trimethyl orthobutyrate: Similar to trimethyl orthopropionate but with a longer carbon chain.
Uniqueness: Trimethyl orthopropionate-2,2,3,3,3-d5 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and tracing studies. This labeling provides distinct advantages in studying reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1219803-49-2 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentadeuterio-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3/i1D3,5D2 |
Clave InChI |
ZGMNAIODRDOMEK-RPIBLTHZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(OC)(OC)OC |
SMILES canónico |
CCC(OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)


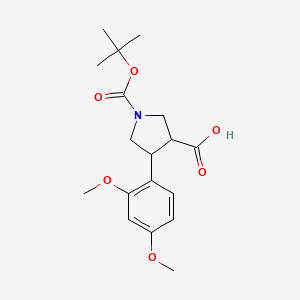
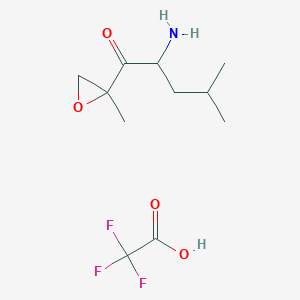
![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)
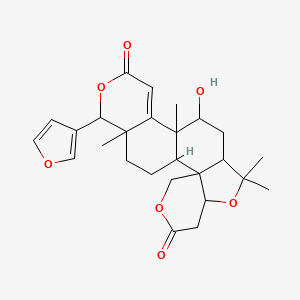


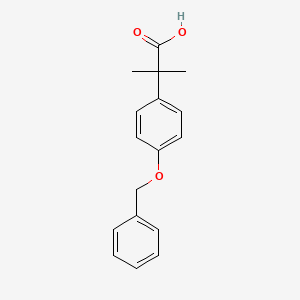
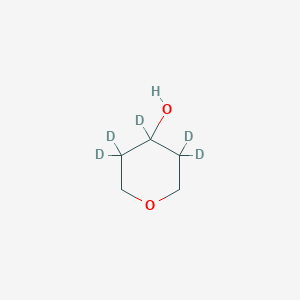
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
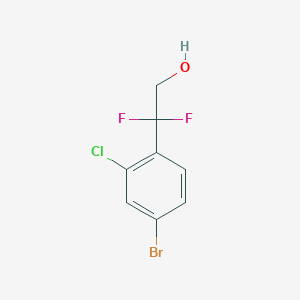
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)
